

Physical and chemical properties of 1,4-Bis(hexyloxy)-2,5-diiodobenzene

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Compound of Interest

Compound Name: 1,4-Bis(hexyloxy)-2,5-diiodobenzene

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An In-Depth Technical Guide to 1,4-Bis(hexyloxy)-2,5-diiodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **1,4-Bis(hexyloxy)-2,5-diiodobenzene**, a key building block in the development of organic electronic materials and conjugated polymers.

Core Physical and Chemical Properties

1,4-Bis(hexyloxy)-2,5-diiodobenzene is a symmetrically substituted aromatic compound. Its core structure consists of a benzene ring functionalized with two hexyloxy groups and two iodine atoms at the 1, 4, 2, and 5 positions, respectively. This substitution pattern imparts specific electronic and solubility characteristics, making it a valuable monomer for polymerization and a versatile intermediate in organic synthesis.

Physical Properties

While specific melting and boiling points for **1,4-Bis(hexyloxy)-2,5-diiodobenzene** are not widely reported in the literature, its physical state at room temperature is a solid. Single crystals of the compound have been grown by the slow evaporation of a concentrated solution in

dichloromethane (CH₂Cl₂).^[1] The solubility profile indicates good solubility in common organic solvents such as ether, ethyl acetate, and dichloromethane.^[2]

Table 1: Physical and Chemical Properties of **1,4-Bis(hexyloxy)-2,5-diiodobenzene**

Property	Value	Source
Molecular Formula	C ₁₈ H ₂₈ I ₂ O ₂	^[2] ^[3]
Molecular Weight	530.20 g/mol	^[1]
Appearance	Solid	Inferred from synthesis descriptions
Solubility	Soluble in dichloromethane, diethyl ether, ethyl acetate. ^[1] ^[2]	^[1] ^[2]

Crystal Structure and Molecular Geometry

Single-crystal X-ray diffraction studies have revealed that **1,4-Bis(hexyloxy)-2,5-diiodobenzene** crystallizes in the monoclinic space group P21/c.^[1] The molecule possesses an inversion center at the center of the aromatic ring.^[1] The hexyloxy side chains are crucial for enhancing the solubility of polymers derived from this monomer.

Table 2: Crystallographic Data for **1,4-Bis(hexyloxy)-2,5-diiodobenzene**

Parameter	Value	Source
Crystal System	Monoclinic	[1]
Space Group	P21/c	[1]
a	9.4481(9) Å	[1]
b	7.8455(6) Å	[1]
c	13.457(2) Å	[1]
β	92.148(12)°	
V	996.9(2) Å ³	
Z	2	

Chemical Reactivity and Applications

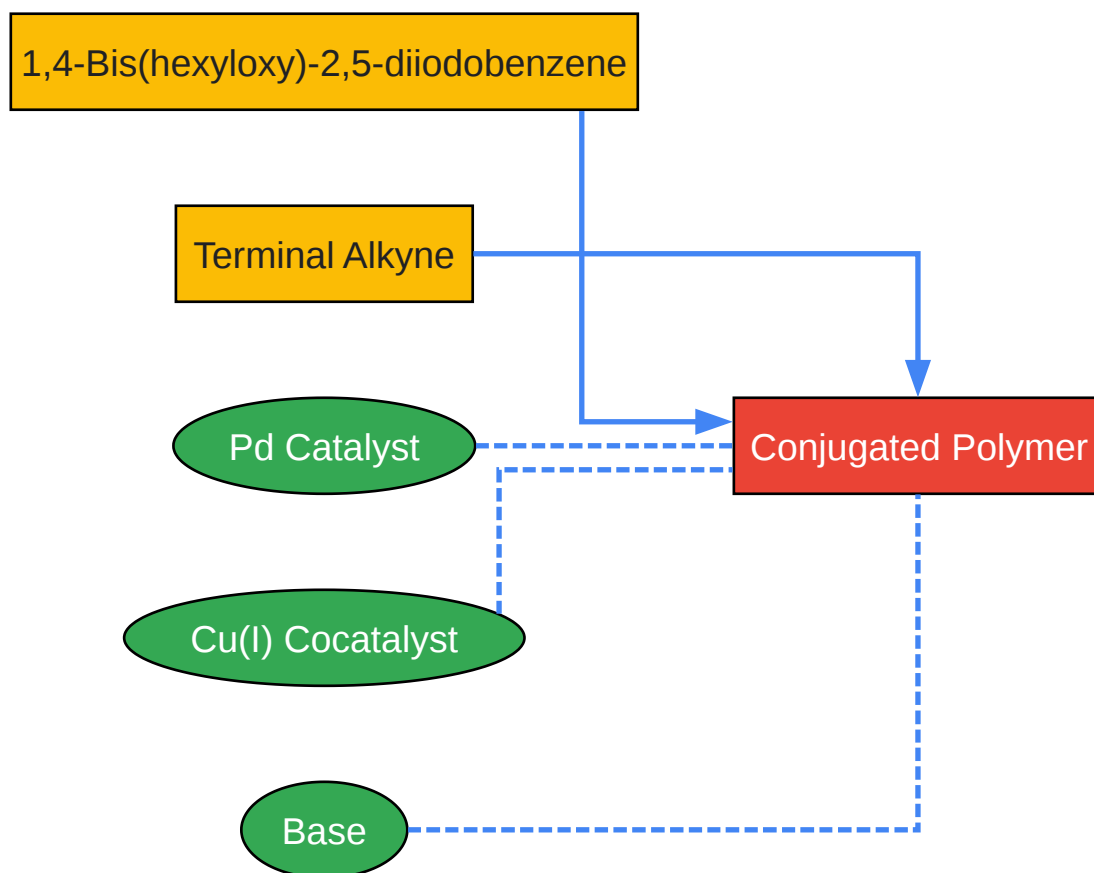
The presence of two reactive C-I bonds makes **1,4-Bis(hexyloxy)-2,5-diiodobenzene** an ideal monomer for various cross-coupling reactions, leading to the formation of carbon-carbon bonds. These reactions are fundamental in the synthesis of conjugated polymers and other advanced organic materials with applications in electronics and photonics.

Cross-Coupling Reactions

1,4-Bis(hexyloxy)-2,5-diiodobenzene readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions.[2][4][5] These reactions allow for the introduction of a wide range of functional groups and the construction of extended π -conjugated systems.

- Suzuki Coupling: Reaction with organoboronic acids or their esters to form biaryl structures. [6]
- Sonogashira Coupling: Reaction with terminal alkynes to create aryl-alkyne frameworks.[4]
- Heck Coupling: Reaction with alkenes to form substituted alkenes.[5]

The hexyloxy groups play a critical role in these polymerization reactions by ensuring the solubility of the resulting polymers in common organic solvents, which is essential for their processing and device fabrication.



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Sonogashira coupling reaction pathway.

Experimental Protocols

Synthesis of 1,4-Bis(hexyloxy)-2,5-diiodobenzene

A common and effective method for the synthesis of **1,4-Bis(hexyloxy)-2,5-diiodobenzene** is the direct iodination of 1,4-bis(hexyloxy)benzene.^[1]

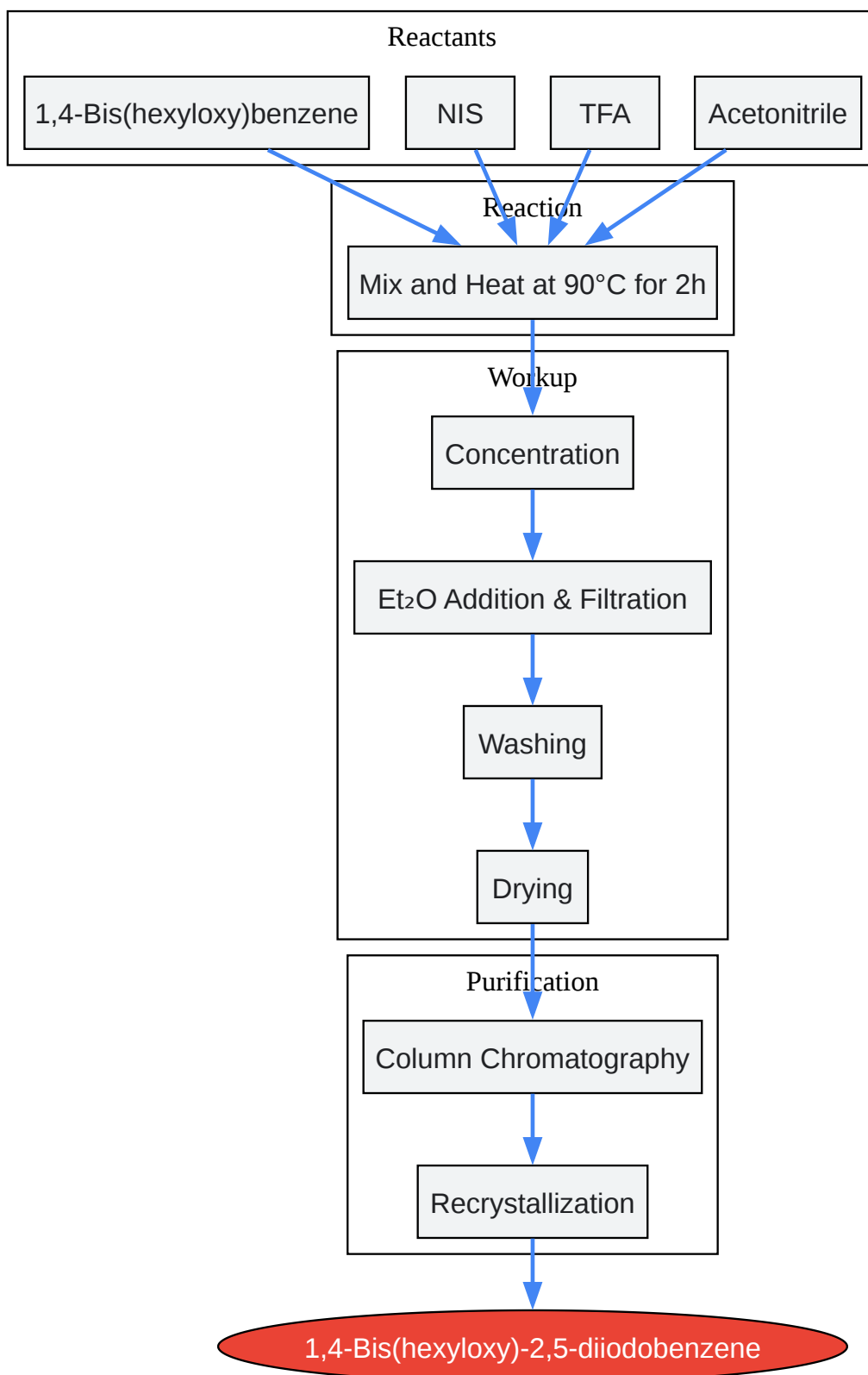
Materials:

- 1,4-Bis(hexyloxy)benzene

- N-Iodosuccinimide (NIS)
- Trifluoroacetic acid (TFA)
- Dry acetonitrile (CH_3CN)
- Diethyl ether (Et_2O)
- 10% aqueous sodium bisulfite (NaHSO_3) solution
- Magnesium sulfate (MgSO_4)
- Silica gel
- Petroleum ether
- Dichloromethane (CH_2Cl_2)
- Methanol (MeOH)

Procedure:

- To a solution of 1,4-bis(hexyloxy)benzene (0.75 mmol) in dry acetonitrile (5.0 ml), add N-iodosuccinimide (2.40 mmol) and trifluoroacetic acid (1.50 mmol) at room temperature.[\[1\]](#)
- Heat the mixture to 363 K (90 °C) and stir for 2 hours.[\[1\]](#)
- Cool the reaction mixture to room temperature and concentrate it under reduced pressure.[\[1\]](#)
- Add diethyl ether (30 ml) to the residue and filter the heterogeneous mixture to remove the succinimide precipitate.[\[1\]](#)
- Wash the organic layer with 10% aqueous NaHSO_3 solution (3 x 30 ml) and dry over MgSO_4 .
[\[1\]](#)
- Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and dichloromethane (5:1) as the eluent.[\[1\]](#)
- Further purify the product by recrystallization from methanol.[\[1\]](#)



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Synthesis workflow for **1,4-Bis(hexyloxy)-2,5-diiodobenzene**.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR (400 MHz, CDCl_3): The proton NMR spectrum is characterized by a singlet for the aromatic protons, and triplets and multiplets for the protons of the hexyloxy chains.[\[1\]](#)
- ^{13}C NMR (100 MHz, CDCl_3): The carbon NMR spectrum shows distinct signals for the aromatic carbons and the aliphatic carbons of the hexyloxy groups.[\[1\]](#)

Table 3: NMR Spectroscopic Data for **1,4-Bis(hexyloxy)-2,5-diiodobenzene** in CDCl_3

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Assignment	Source
^1H	7.17	s	Ar-H	[1]
3.93	t	$-\text{OCH}_2-$	[1]	
1.80	quint	$-\text{OCH}_2\text{CH}_2-$	[1]	
1.50	m	$-\text{CH}_2-$	[1]	
1.35	m	$-(\text{CH}_2)_2-$	[1]	
0.91	t	$-\text{CH}_3$	[1]	
^{13}C	152.8	Ar-C-O	[1]	
122.7	Ar-C-H	[1]		
86.3	Ar-C-I	[1]		
70.3	$-\text{OCH}_2-$	[1]		
31.4	$-\text{CH}_2-$	[1]		
29.1	$-\text{CH}_2-$	[1]		
25.7	$-\text{CH}_2-$	[1]		
22.6	$-\text{CH}_2-$	[1]		
14.0	$-\text{CH}_3$	[1]		

Mass Spectrometry (MS):

- Electron Ionization (EI): The mass spectrum typically shows the molecular ion peak ($[M]^+$) at $m/z = 529.95$.^[1]

This comprehensive guide provides essential information for researchers and professionals working with **1,4-Bis(hexyloxy)-2,5-diiodobenzene**. The detailed data on its properties, reactivity, and experimental protocols will facilitate its effective use in the synthesis of novel organic materials.

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